![molecular formula C36H58N2O5S B13913911 Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EDP-305 is a highly potent and selective farnesoid X receptor agonist. It is currently under investigation for the treatment of non-alcoholic steatohepatitis, a severe form of non-alcoholic fatty liver disease. The farnesoid X receptor is a nuclear receptor that plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis .
Métodos De Preparación
The synthesis of EDP-305 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are designed to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these synthetic routes to scale up the production while maintaining the quality and efficacy of the compound .
Análisis De Reacciones Químicas
EDP-305 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of EDP-305 that retain its farnesoid X receptor agonist activity .
Aplicaciones Científicas De Investigación
EDP-305 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of farnesoid X receptor agonists. In biology, it helps in understanding the role of farnesoid X receptor in regulating metabolic pathways. In medicine, EDP-305 is being investigated for its potential to treat non-alcoholic steatohepatitis and other liver diseases. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mecanismo De Acción
EDP-305 exerts its effects by selectively activating the farnesoid X receptor. This activation leads to the regulation of key enzymes and transporters involved in bile acid metabolism, lipid metabolism, and glucose homeostasis. The molecular targets and pathways involved include the small heterodimer partner, fibroblast growth factor 19, and cholesterol 7 alpha-hydroxylase .
Comparación Con Compuestos Similares
EDP-305 is compared with other farnesoid X receptor agonists such as obeticholic acid. EDP-305 is more potent and selective, with an EC50 value of 8 nM compared to 130 nM for obeticholic acid. It also exhibits minimal activity against other nuclear receptors and TGR5, making it a highly selective farnesoid X receptor agonist .
Propiedades
Fórmula molecular |
C36H58N2O5S |
|---|---|
Peso molecular |
630.9 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3S,5R,6R,7R,8R,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea |
InChI |
InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24+,26-,27-,28+,29+,30-,31-,32-,35-,36-/m1/s1 |
Clave InChI |
SJKLCUGQVVYDCX-YNNXSQSESA-N |
SMILES isomérico |
CC[C@@H]1[C@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
SMILES canónico |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



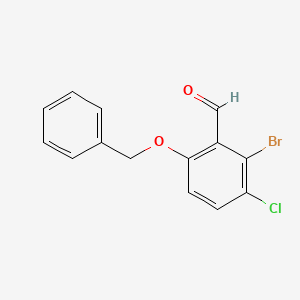


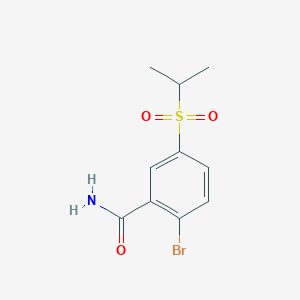
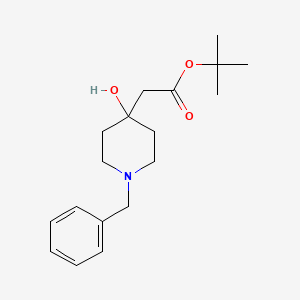

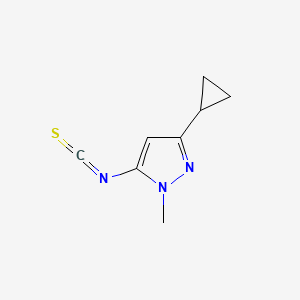
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)

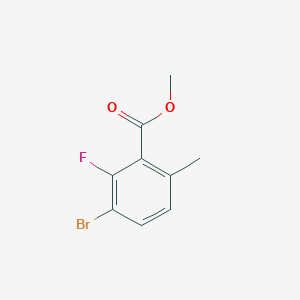

![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
